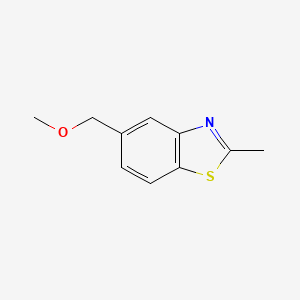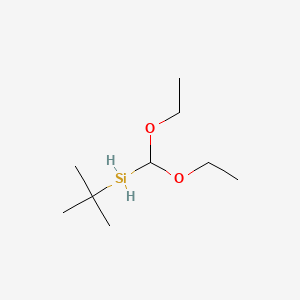
tert-Butyl(diethoxymethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(diethoxymethyl)silane: is an organosilicon compound that features a tert-butyl group, a diethoxymethyl group, and a silicon atom. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Tert-Butyl(diethoxymethyl)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2 , and plays a crucial role in the synthesis of complex organic molecules .
Mode of Action
This compound acts as a coupling agent and initiator . It forms bonds with its target substrates, facilitating the formation of complex structures. The exact nature of these interactions depends on the specific substrates involved .
Biochemical Pathways
It’s known that this compound plays a significant role in the synthesis of complex organic molecules . It’s also used in the modification of nano-TiO2 , suggesting it may influence pathways related to material science and nanotechnology.
Result of Action
The primary result of this compound’s action is the formation of complex organic structures . It’s used as a coupling agent and initiator, facilitating the formation of bonds between different substrates . This can lead to the synthesis of complex organic molecules or the modification of materials like nano-TiO2 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its reactivity and stability. Therefore, it’s typically used under controlled conditions to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(diethoxymethyl)silane can be synthesized through the reaction of tert-butylchlorodimethylsilane with diethoxymethylsilane in the presence of a Lewis acid catalyst. The reaction typically occurs at temperatures ranging from 35 to 45°C .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of structured ceramic or glass filling materials in rectifying towers helps achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(diethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or other electrophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted silanes depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl(diethoxymethyl)silane is widely used as a protecting group in organic synthesis. It helps protect sensitive alcohol and amine groups during multi-step synthetic processes .
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein and enzyme functions .
Medicine: this compound is employed in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs .
Industry: In the industrial sector, it is used in the production of low-dielectric polyimide films, which are essential in the microelectronics industry for their excellent thermal and mechanical properties .
Comparison with Similar Compounds
- Trimethylsilyl chloride
- Triethylsilyl chloride
- tert-Butyldimethylsilyl chloride
Comparison: tert-Butyl(diethoxymethyl)silane is unique due to its combination of tert-butyl and diethoxymethyl groups, which provide both steric hindrance and stability. This makes it more effective as a protecting group compared to trimethylsilyl chloride and triethylsilyl chloride, which offer less steric protection .
Properties
IUPAC Name |
tert-butyl(diethoxymethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGFJKRAZXUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[SiH2]C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
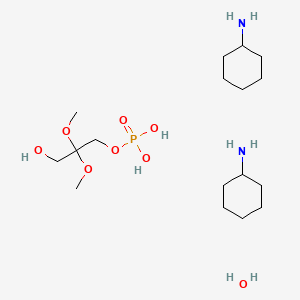
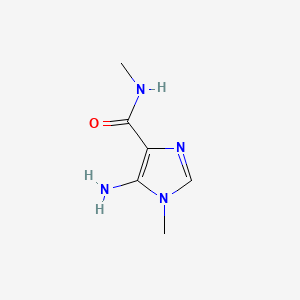
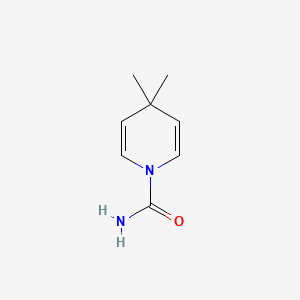
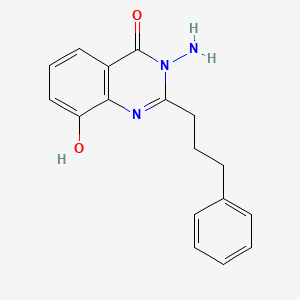
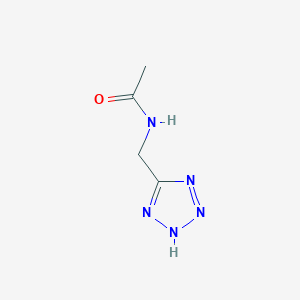
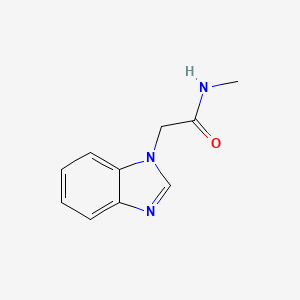
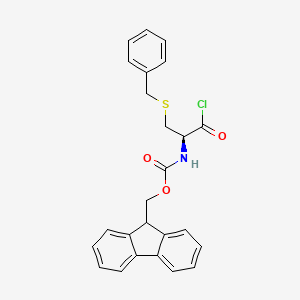
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)

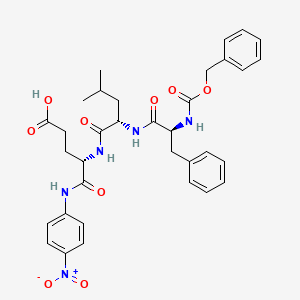
![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)
acetyl fluoride](/img/structure/B560781.png)
